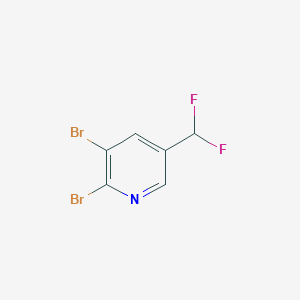

2,3-Dibromo-5-(difluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and materials science. bldpharm.comsigmaaldrich.com As an isostere of benzene, it is a fundamental component in the formulation of countless pharmaceuticals and agrochemicals. bldpharm.comsigmaaldrich.com The nitrogen atom in the ring not only influences the molecule's electronic properties but also provides a site for hydrogen bonding, which can be crucial for biological activity.

The significance of the pyridine scaffold is underscored by its presence in over 7,000 existing drug molecules of medicinal importance. bldpharm.comsigmaaldrich.com This prevalence stems from the scaffold's ability to be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the final compound. Pyridine derivatives are found in a wide array of FDA-approved drugs and are integral to many natural products, such as alkaloids. bldpharm.comsigmaaldrich.comgoogle.com

Role of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

Polyhalogenated pyridines, which contain multiple halogen atoms, serve as exceptionally versatile intermediates in organic synthesis. prepchem.com The presence of different halogens (e.g., bromine, chlorine, fluorine) at various positions on the pyridine ring allows for site-selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. prepchem.comsigmaaldrich.com

For instance, the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions enables chemists to introduce different substituents in a stepwise manner. This controlled approach is fundamental to building complex molecular architectures from simpler, readily available polyhalogenated starting materials. justia.comgoogle.com The ability to selectively transform these halogenated positions makes polyhalogenated pyridines powerful platforms for creating libraries of compounds for drug discovery and other applications. sigmaaldrich.com

Contextualization of Difluoromethylated Heterocycles in Contemporary Chemical Design

The introduction of fluorine-containing groups into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. Among these, the difluoromethyl group (-CF2H) has garnered significant attention. chemsrc.comchemsrc.com

The substitution of hydrogen with fluorine has a profound impact on a molecule's properties. Fluorine is the most electronegative element, and its presence can alter electron distribution, molecular conformation, and intermolecular interactions. google.comlms-lab.de Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the in vivo half-life of a drug candidate. bldpharm.comrsc.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. bldpharm.comrsc.org

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency. google.com

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.

These modifications are crucial for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of bioactive molecules.

The difluoromethyl (-CF2H) group is particularly valuable because it combines several beneficial properties. It is considered a bioisostere of functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. chemsrc.comchemsrc.comresearchoutreach.org The C-H bond in the -CF2H group is weakly acidic, allowing it to act as a hydrogen bond donor, mimicking the interactions of its bioisosteric counterparts. chemsrc.comresearchoutreach.org

Simultaneously, the -CF2H group is highly lipophilic, a characteristic that can improve a molecule's bioavailability. researchoutreach.orgnih.gov The strategic incorporation of this group has become an important tactic in the design of modern pharmaceuticals and agrochemicals, leading to the development of numerous methods for the direct difluoromethylation of heterocyclic compounds. chemsrc.comresearchoutreach.org The precise positioning of the difluoromethyl group on a scaffold like pyridine is often critical to achieving the desired biological effect. researchoutreach.org

Chemical Compound Information

The following data table summarizes the known properties of the subject compound, 2,3-Dibromo-5-(difluoromethyl)pyridine.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1804934-18-6 |

| Molecular Formula | C₆H₃Br₂F₂N |

| Molecular Weight | 286.90 g/mol |

| Structure | A pyridine ring substituted with two bromine atoms at positions 2 and 3, and a difluoromethyl group at position 5. |

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2F2N |

|---|---|

Molecular Weight |

286.90 g/mol |

IUPAC Name |

2,3-dibromo-5-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |

InChI Key |

YCZCNNUQVQDCFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2,3 Dibromo 5 Difluoromethyl Pyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Precursors

The introduction of two bromine atoms at the 2- and 3-positions of a pyridine ring already bearing a difluoromethyl group at the 5-position is a significant synthetic hurdle. The difluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the positions meta to it (positions 2 and 6). Achieving the desired 2,3-dibromo substitution pattern, therefore, requires careful consideration of the synthetic strategy.

Direct Halogenation Protocols

Direct electrophilic bromination of pyridine is notoriously difficult, requiring high temperatures and strongly acidic conditions, and typically yields the 3-bromo or 3,5-dibromo derivatives. The presence of the deactivating difluoromethyl group at the 5-position would further exacerbate these challenges, making direct bromination to achieve the 2,3-disubstituted product highly unlikely to be selective or high-yielding. Standard brominating agents such as molecular bromine in oleum or N-bromosuccinimide (NBS) under acidic conditions are unlikely to provide the desired regioselectivity.

Indirect Bromination via Functional Group Transformation

Given the challenges of direct electrophilic bromination, indirect methods involving functional group transformations offer a more controlled approach.

One established strategy to alter the regioselectivity of pyridine functionalization is through the corresponding pyridine N-oxide . The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.netyoutube.com A potential, albeit multi-step, pathway could involve:

Oxidation of 5-(difluoromethyl)pyridine to 5-(difluoromethyl)pyridine N-oxide.

Regioselective bromination at the 2-position. Baran and coworkers have reported methods for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and a bromide source under mild conditions. tcichemicals.com

Subsequent introduction of a bromine atom at the 3-position. This would likely require a separate strategy, possibly involving directed ortho-metalation if a suitable directing group can be installed, or another functional group interconversion.

Deoxygenation of the N-oxide to yield the final product.

Alternatively, a halogen-magnesium exchange reaction on a pre-functionalized pyridine ring could provide a route to the desired product. For instance, a suitably substituted pyridine could undergo regioselective Br/Mg exchange, followed by quenching with an electrophilic bromine source. Knochel and coworkers have demonstrated that a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective Br/Mg exchange at the 3-position. nih.gov A similar strategy, while requiring a more complex starting material, could potentially be adapted.

Flow Chemistry Approaches to Halogenation

Flow chemistry offers significant advantages for hazardous reactions like bromination, providing excellent control over reaction temperature, mixing, and residence time, which can lead to improved reproducibility and safety. scientistlive.commdpi.com While flow chemistry does not fundamentally alter the inherent regioselectivity of a reaction, the precise control it offers can minimize the formation of byproducts, such as over-brominated species. scientistlive.com A continuous flow setup could be employed for the in situ generation of a brominating agent, which is then immediately reacted with the pyridine substrate. mdpi.com This approach would be particularly beneficial if a viable, albeit low-yielding or poorly selective, batch protocol for the direct bromination of 5-(difluoromethyl)pyridine could be identified, as optimization in a flow reactor might enhance the yield of the desired isomer.

Introduction of the Difluoromethyl Moiety: Advanced Fluorination Techniques

A more plausible synthetic strategy likely involves the introduction of the difluoromethyl group onto a pre-existing 2,3-dibromopyridine scaffold. This approach benefits from the commercial availability of 2,3-dibromopyridine and the recent advancements in difluoromethylation reactions.

Radical-Mediated Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles and the conversion of aryl halides. The difluoromethyl radical can be generated from various precursors and can participate in Minisci-type reactions or transition-metal-catalyzed cross-coupling processes.

Recent studies have shown that the direct C-H difluoromethylation of pyridines can be achieved through radical processes. nih.gov For a 2,3-dibromopyridine substrate, a Minisci-type reaction would likely lead to functionalization at the electron-deficient 4- and 6-positions, rather than the desired 5-position.

A more promising approach is the metallaphotoredox-catalyzed difluoromethylation of aryl bromides . This methodology utilizes a dual catalytic system, typically involving a nickel catalyst and a photoredox catalyst, to couple aryl halides with a difluoromethyl radical source. princeton.edu In this scenario, 2,3-dibromopyridine could be selectively functionalized at one of the C-Br bonds. Given the electronic environment of the 2,3-dibromopyridine, selective oxidative addition of the nickel catalyst to the C3-Br bond might be achievable, followed by coupling with a difluoromethyl radical generated from a suitable precursor like bromodifluoromethane. princeton.edu This approach has been successfully applied to a diverse array of aryl and heteroaryl bromides. princeton.edu

| Parameter | Radical-Mediated Difluoromethylation |

| Substrate | 2,3-Dibromopyridine |

| Potential Method | Metallaphotoredox Catalysis |

| Catalysts | Nickel catalyst and a photoredox catalyst |

| CF2H Source | Bromodifluoromethane |

| Key Step | Selective oxidative addition to a C-Br bond |

Nucleophilic Difluoromethylation Approaches via Carbenes and Anions

Nucleophilic difluoromethylation offers an alternative to radical-based methods. These approaches typically involve the reaction of a difluoromethyl anion equivalent with an electrophilic substrate.

One strategy involves a halogen-lithium exchange reaction on 2,3-dibromopyridine. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures could selectively generate a lithiated pyridine intermediate. The position of lithiation would be crucial for the subsequent steps. This pyridyllithium species could then be quenched with an electrophilic difluoromethylating agent. Flow microreactors have been shown to be effective for performing Br/Li exchange on dibromopyridines at non-cryogenic temperatures, followed by reaction with an electrophile. researchgate.net

Alternatively, reagents that generate difluorocarbene (:CF2) can be used for difluoromethylation, although this is more commonly applied to N-difluoromethylation of pyridines and pyridones. rsc.orgirbis-nbuv.gov.uanuph.edu.uarsc.org

Another approach involves the use of stabilized nucleophilic difluoromethylation reagents . For instance, (phenylsulfonyl)difluoromethane (PhSO2CF2H) can be deprotonated to form a stable difluoromethyl anion equivalent, which can then react with various electrophiles. cas.cn While this is typically used for the difluoromethylation of carbonyl compounds and alkyl halides, its application to functionalize a pre-lithiated dibromopyridine could be explored.

| Parameter | Nucleophilic Difluoromethylation |

| Substrate | 2,3-Dibromopyridine |

| Potential Method | Halogen-Lithium Exchange followed by electrophilic quench |

| Reagents | n-Butyllithium, electrophilic CF2H source |

| Alternative | Use of stabilized nucleophilic CF2H reagents |

| Key Consideration | Regioselectivity of the initial lithiation |

Multistep Synthetic Sequences for Comprehensive Construction

The synthesis of a specifically substituted compound like 2,3-Dibromo-5-(difluoromethyl)pyridine typically requires a multistep sequence that carefully orchestrates the introduction of each substituent. As no direct, single-pot synthesis is readily available, a logical retrosynthetic analysis is required. Two plausible forward synthetic pathways can be envisioned, starting from different precursors.

Pathway A: Bromination of a Difluoromethylated Precursor

Synthesis of 5-(difluoromethyl)pyridine: This could be achieved via a regioselective meta C-H difluoromethylation of pyridine using the oxazino pyridine intermediate strategy.

Dibromination: The subsequent step would be the dibromination of 5-(difluoromethyl)pyridine. The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, electrophilic halogenation of pyridines is possible under forcing conditions. The substitution pattern would be directed by the existing substituent and the nitrogen atom. Bromination would likely occur at the positions ortho and para to the nitrogen, but the deactivating effect of the CF2H group at position 5 would influence the final regiochemistry, making the introduction of bromine at the 2 and 3 positions a significant challenge requiring specific directing strategies.

Pathway B: Difluoromethylation of a Dibrominated Precursor

Synthesis of 2,3-dibromopyridine: This compound is a known chemical and can be prepared through established methods.

C-H Difluoromethylation: The next step would be the direct C-H difluoromethylation of 2,3-dibromopyridine. The bromine atoms are deactivating, which would make the C-H bonds on the ring less reactive. The most likely position for functionalization would be the C-5 position, which is para to the C-2 bromine and meta to the C-3 bromine. This approach could potentially be more regioselective than Pathway A, leveraging the existing substituents to direct the introduction of the difluoromethyl group to the desired position.

Both pathways require careful optimization of reaction conditions to achieve the desired product and manage the formation of regioisomers.

Optimization of Reaction Conditions and Yields in Complex Heterocycle Synthesis

Achieving high yields and selectivity in the synthesis of complex, highly substituted heterocycles like this compound is critically dependent on the meticulous optimization of reaction conditions. researchgate.netresearchgate.net Key parameters that are systematically varied include solvent, temperature, catalyst, and the stoichiometry of reagents. researchgate.net

The choice of solvent is crucial as it can profoundly affect reactant solubility, reaction rates, and even product stereoselectivity. researchgate.net For instance, in halogen-bonding catalysis, nonpolar solvents like toluene have been found to be optimal, whereas polar solvents can inhibit the desired interactions. researchgate.net

Temperature is another critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts or decomposition of sensitive intermediates. Finding the optimal temperature often involves screening a range, as demonstrated in studies where -40 °C was identified as the ideal temperature for a specific transformation. researchgate.net

The concentration of reactants and the loading of any catalysts are also fine-tuned to maximize yield and efficiency. The table below illustrates a hypothetical optimization process for a generic halogenation step in a heterocyclic synthesis, based on common optimization procedures. researchgate.netresearchgate.net

| Entry | Solvent | Temperature (°C) | Reagent (Equivalents) | Yield (%) |

| 1 | Dichloromethane | 25 | 1.1 | 45 |

| 2 | Acetonitrile | 25 | 1.1 | 30 |

| 3 | Toluene | 25 | 1.1 | 62 |

| 4 | Toluene | 0 | 1.1 | 75 |

| 5 | Toluene | -20 | 1.1 | 81 |

| 6 | Toluene | -40 | 1.1 | 85 |

| 7 | Toluene | -40 | 1.5 | 92 |

| 8 | Toluene | -40 | 2.0 | 91 |

This systematic approach allows chemists to identify the precise conditions that favor the formation of the desired product while minimizing waste and side reactions.

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated heterocycles to reduce environmental impact and improve safety. chemijournal.com This involves developing methods that minimize waste, avoid hazardous substances, and improve energy efficiency. chemijournal.comrasayanjournal.co.in

A key area of focus is the development of greener halogenation methods. Traditional brominating agents like N-bromosuccinimide (NBS) are effective but generate stoichiometric waste. researchgate.netcdnsciencepub.com A greener alternative involves the in situ generation of the electrophilic halogen species "Br+" from ammonium bromide (NH4Br) using hydrogen peroxide (H2O2) as a clean oxidant in a solvent like acetic acid. researchgate.netcdnsciencepub.com This method produces water as the primary byproduct and offers yields and selectivities comparable to traditional methods for electron-rich heterocycles. researchgate.netcdnsciencepub.com

Other green chemistry strategies applicable to heterocycle synthesis include:

Use of Safer Solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. rsc.org

Catalysis: Employing catalysts, including biocatalysts or recyclable heterogeneous catalysts, to enable reactions with higher atom economy and reduce the need for stoichiometric reagents. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Reactivity Profiles and Transformational Chemistry of 2,3 Dibromo 5 Difluoromethyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling at Brominated Positions (C-2 and C-3)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the case of 2,3-dibromopyridines, this reaction can be used to introduce aryl or vinyl substituents at the C-2 and C-3 positions. The regioselectivity of the coupling is influenced by several factors, including the electronic and steric properties of the substituents on the pyridine (B92270) ring and the choice of catalyst and reaction conditions.

For dihalogenated pyridines, the halide at the position alpha to the nitrogen (C-2) is typically more reactive towards palladium(0) due to the positive charge at this position, making it more susceptible to oxidative addition. nih.gov However, the specific conditions, such as the palladium-to-ligand ratio, can influence the outcome. For instance, in the Suzuki coupling of 2,4-dibromopyridine, a higher ratio of PPh3 to Pd(OAc)2 favors C2-selectivity, while a lower ratio can lead to C4-selectivity. nih.gov C3-symmetric tripalladium clusters have also been shown to afford high C2-regioselectivity in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromopyridines

| Catalyst System | Substrate | Coupling Partner | Position of Coupling | Selectivity | Reference |

| Pd(OAc)2 / PPh3 (ratio ≥3:1) | 2,4-Dibromopyridine | Arylboronic acid | C-2 | Conventional | nih.gov |

| Pd(OAc)2 / PPh3 (ratio ≤2.5:1) | 2,4-Dibromopyridine | Arylboronic acid | C-4 | Atypical | nih.gov |

| C3-Symmetric Tripalladium Clusters | 2,4-Dibromopyridine | Phenylboronic acids | C-2 | High (up to 98:1) | nih.gov |

| Pd-PEPPSI-IPr | 2,4-Dichloropyridine | Arylboronic acid | C-4 | High (up to 10.4:1) | nih.gov |

Stille Coupling for Alkyl and Aryl Substitutions

The Stille reaction involves the palladium-catalyzed coupling of organostannanes with organic halides. wikipedia.orgorganic-chemistry.orglibretexts.org This method is valued for the stability and tolerance of organotin reagents to a wide variety of functional groups. nrochemistry.comthermofisher.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com For 2,3-dibromopyridines, the Stille coupling provides a route to introduce alkyl, aryl, and other organic moieties at the C-2 and C-3 positions. The relative reactivity of the C-2 and C-3 bromine atoms can be influenced by the reaction conditions and the nature of the organostannane.

The use of sterically hindered, electron-rich ligands can accelerate the coupling reaction. harvard.edu Additives like CuI and fluoride (B91410) ions can also significantly increase the reaction rate. organic-chemistry.orgharvard.edu While the Stille reaction is a powerful tool, a major drawback is the toxicity of the organotin compounds. organic-chemistry.orgthermofisher.com

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. scirp.orgorganic-chemistry.org This reaction is a highly effective method for forming sp-sp2 carbon-carbon bonds and is widely used for the synthesis of substituted alkynes. scirp.orgscirp.org For 2,3-Dibromo-5-(difluoromethyl)pyridine, the Sonogashira coupling allows for the introduction of alkynyl groups at the C-2 and C-3 positions.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. scirp.org For example, a system using Pd(CF3COO)2 as the catalyst, PPh3 as the ligand, and CuI as an additive in DMF has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org Bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 can enable the reaction to proceed at room temperature, even for less reactive aryl bromides. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that are less stringent. organic-chemistry.org

Heck Reaction with Olefins

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comnih.govbeilstein-journals.org This reaction is a key method for the synthesis of substituted olefins. nih.govbeilstein-journals.org In the context of this compound, the Heck reaction can be employed to introduce alkenyl substituents at the C-2 and C-3 positions by reacting with various olefins. The reaction typically involves a palladium(0) catalyst and a base. nih.gov

The regioselectivity of the Heck reaction with dihalogenated pyridines can be influenced by the electronic properties of the pyridine ring and the reaction conditions. The more electron-deficient C-2 position is generally more reactive.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful tool for the synthesis of arylamines. For 2,3-dibromopyridines, this reaction allows for the introduction of amino groups at the C-2 and C-3 positions.

In a study on 2,3-dichloro- and 2,3-dibromopyridines, a one-pot synthesis of α-carbolines was achieved through a sequential palladium-catalyzed aryl amination followed by an intramolecular arylation. nih.govacs.org The initial amination occurs selectively at the C-2 position. nih.gov The choice of ligand can be crucial in directing the regioselectivity of the reaction. For instance, with 2,3-dichloropyridines, Buchwald-Hartwig amination occurs selectively at the more electron-deficient 2-position. nih.gov

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

| Substrate | Amine | Catalyst System | Position of Amination | Subsequent Reaction | Product | Reference |

| 2,3-Dichloropyridines | Anilines | Palladium catalyst | C-2 | Intramolecular arylation | α-Carbolines | nih.govacs.org |

| 2,3-Dibromopyridines | Anilines | Palladium catalyst | C-2 | Intramolecular arylation | α-Carbolines | nih.govacs.org |

| 2,3-Dichloropyridines | Various amines | Palladium catalyst with specific ligand | C-2 | Suzuki-Miyaura coupling at C-3 | 2-Amino-3-arylpyridines | nih.gov |

Regioselectivity in Cross-Coupling Reactions of Dibromopyridines

The regioselectivity of palladium-catalyzed cross-coupling reactions of dibromopyridines is a critical aspect that determines the final product. Several factors influence which bromine atom reacts preferentially.

Electronic Effects : In dihalogenated pyridines, the halide at the C-2 position is generally more reactive than halides at other positions. This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the C-2 position more electrophilic and susceptible to oxidative addition by the palladium catalyst. nih.gov

Steric Effects : Steric hindrance around a particular bromine atom can decrease its reactivity. Bulky substituents adjacent to a bromine can hinder the approach of the palladium catalyst.

Ligand Effects : The choice of ligand in the palladium catalyst system can have a profound impact on regioselectivity. For example, in the Suzuki coupling of 2,4-dibromopyridine, the ratio of the phosphine ligand to the palladium precursor can switch the selectivity between the C-2 and C-4 positions. nih.govresearchgate.net Similarly, the use of bulky N-heterocyclic carbene (NHC) ligands can promote coupling at the C-4 position of 2,4-dichloropyridines. nsf.gov

Catalyst Speciation : The nature of the palladium catalyst itself, whether it is a mononuclear species or a multinuclear cluster or nanoparticle, can also dictate the site of reaction. It has been shown that multinuclear palladium species can switch the arylation site-selectivity from C-2 to C-4 in the cross-coupling of 2,4-dibromopyridine. acs.orgwhiterose.ac.uk

Bond Dissociation Energies (BDEs) : While often a good predictor for reactions involving different halogens (C-I > C-Br > C-Cl), BDEs are less predictive when identical halogens are present, as other factors like frontier molecular orbital interactions can play a more dominant role. acs.org

The interplay of these factors allows for the selective functionalization of dibromopyridines, providing access to a wide range of substituted pyridine derivatives.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for generating organometallic reagents from organic halides. This transformation, typically effected with organolithium or magnesium reagents, allows for the reversal of polarity (umpolung), turning an electrophilic carbon center into a nucleophilic one, which can then be trapped with various electrophiles.

A notable feature in the chemistry of polyhalogenated pyridines is the often-observed divergence in regioselectivity between SNAr reactions and halogen-metal exchange. While SNAr selectivity is governed by the stabilization of a negative charge in an intermediate or transition state (favoring C2/C4), halogen-metal exchange selectivity is primarily dictated by the kinetic acidity of the proton ortho to the halogen and the thermodynamic stability of the resulting aryl anion.

For dihalopyridines, lithium-halogen exchange generally occurs at the most acidic position or the position that leads to the most stable organolithium species. The rate of exchange follows the trend I > Br > Cl. wikipedia.org In 2,5-dibromopyridine, exchange preferentially occurs at the C5 position. documentsdelivered.com For the 2,3-dibromo isomer, the situation is more complex. The C2-position is activated by the adjacent nitrogen, but the C4-proton is also highly acidic, which can lead to competing deprotonation pathways.

In this compound, the C5-CHF₂ group would stabilize an adjacent carbanion at C4 or C6 through induction. However, for halogen-metal exchange, the stability of the lithiated pyridine is paramount. A lithium species at C2 is stabilized by both the adjacent nitrogen and the C5-CHF₂ group. A lithium species at C3 lacks direct stabilization from the nitrogen. Therefore, it is predicted that halogen-metal exchange will preferentially occur at the C2-position to form 2-lithio-3-bromo-5-(difluoromethyl)pyridine, especially under kinetic control at low temperatures.

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its initial position to a more thermodynamically stable one on an aromatic or heteroaromatic ring. This process typically proceeds via a series of deprotonation and halogenation steps.

In the context of 2,3-dihalopyridines, lithiation can sometimes trigger a halogen dance. For instance, initial deprotonation or halogen-metal exchange might occur at a kinetically favored site, but this intermediate can rearrange to a more stable lithiated species before being trapped.

Continuous flow chemistry offers a powerful tool to control such competing pathways. By precisely managing reaction times (residence time) and temperature, it is possible to selectively generate and trap either the kinetic or the thermodynamic product. Studies on 2,3-dihalopyridines have shown that lithiation at low temperatures (-60 °C to -78 °C) with short residence times allows for the trapping of the initial, kinetically formed organolithium species. At slightly higher temperatures (-20 °C) and longer residence times, the halogen dance can occur, leading to a rearranged, thermodynamically favored organolithium intermediate, which can then be quenched with an electrophile.

For this compound, a continuous flow setup could potentially allow for selective functionalization at either the C2 or another position via a halogen dance, depending on the conditions employed.

Table 2: Potential Outcomes of Continuous Flow Lithiation of this compound

| Reaction Conditions | Probable Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|

| Low Temperature, Short Residence Time | Kinetic Organolithium (e.g., at C2) | Electrophilic Quench | Kinetically Controlled Product |

| Higher Temperature, Longer Residence Time | Thermodynamic Organolithium (via Halogen Dance) | Electrophilic Quench | Thermodynamically Controlled Product |

Reductive Debromination Studies

Specific studies detailing the reductive debromination of this compound are not prominently reported. However, the selective removal of halogen atoms from polyhalogenated pyridine rings is a common synthetic strategy. In principle, reductive debromination could proceed selectively at either the C2 or C3 position, influenced by the choice of catalyst, reducing agent, and reaction conditions.

For analogous polyhalopyridines, catalytic hydrogenation using palladium on carbon (Pd/C) or other transition metal catalysts is a standard method for dehalogenation. Other methods, such as those employing zinc dust in acetic acid or activated metals, could also be explored. The electronic influence of the difluoromethyl group at the C5 position and the nitrogen atom in the ring would play a crucial role in determining the regioselectivity of such a reaction. Generally, the bromine atom at the 2-position, being ortho to the ring nitrogen, may exhibit different reactivity compared to the bromine at the 3-position. Without specific experimental data, the precise outcome remains theoretical.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group is a key functional moiety, valued in medicinal and agrochemical chemistry for its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups. Transformations of this group can provide access to a range of valuable derivatives.

Derivatization of -CF2H Functionality

The hydrogen atom of the difluoromethyl group is weakly acidic due to the electron-withdrawing fluorine atoms, allowing for its deprotonation by a strong base to form a nucleophilic carbanion (Ar-CF2⁻). This nucleophile can then react with various electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds.

While specific examples for this compound are not detailed in the literature, this approach is a known strategy for functionalizing difluoromethylarenes. The resulting stabilized carbanion could potentially react with aldehydes, ketones, or alkyl halides. The successful implementation of this strategy would depend on the choice of a base strong enough to deprotonate the -CF2H group without reacting with the bromo-substituents or the pyridine ring itself.

Table 1: Potential Electrophiles for Derivatization of the Deprotonated Difluoromethyl Group

| Electrophile Class | Example Electrophile | Potential Product Structure |

|---|---|---|

| Aldehydes | Benzaldehyde | Ar-CF2-CH(OH)Ph |

| Ketones | Acetone | Ar-CF2-C(OH)(CH3)2 |

| Alkyl Halides | Methyl Iodide | Ar-CF2-CH3 |

| Silyl Halides | Trimethylsilyl chloride | Ar-CF2-Si(CH3)3 |

Note: Ar represents the 2,3-dibromo-5-pyridyl moiety. These are hypothetical transformations.

Potential for Further Fluorination or Halogen Exchange

The conversion of a difluoromethyl group to a trifluoromethyl group (-CF3) represents a significant transformation that would further modulate the electronic properties of the pyridine ring. This typically requires a deprotonation-fluorination sequence or a radical-based fluorination process. Electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), could potentially achieve this transformation under the right conditions.

Halogen exchange reactions offer another pathway for functionalization. For instance, the hydrogen in the -CF2H group could potentially be substituted with other halogens like chlorine or bromine using appropriate halogenating agents under radical or ionic conditions. Furthermore, the fluorine atoms themselves could undergo exchange, although this is generally a challenging transformation. Classic halogen exchange reactions like the Finkelstein (halide for iodide) or Swarts (halide for fluoride) reactions are more common in aliphatic systems but have been adapted for some aromatic contexts, typically mediated by metal catalysts. The viability of these transformations for this compound would require dedicated experimental investigation.

Mechanistic Investigations of Key Reactions Involving 2,3 Dibromo 5 Difluoromethyl Pyridine

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Chemistry

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are fundamental for forming carbon-carbon bonds. For a substrate like 2,3-Dibromo-5-(difluoromethyl)pyridine, these reactions typically proceed via a common catalytic cycle involving a palladium catalyst.

The canonical catalytic cycle consists of three primary steps:

Transmetallation: The organopalladium(II) halide complex then reacts with an organometallic nucleophile (e.g., an organoboron or organozinc reagent). The organic group from the nucleophile displaces the halide on the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

| Step | Description | Key Intermediates for this compound |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond. This is the selectivity-determining step. | Pd(0)L₂ → [ArPd(II)BrL₂] (where Ar is the pyridine (B92270) ring) |

| 2. Transmetallation | The organic group (R) from the organometallic reagent replaces the bromide on Pd. | [ArPd(II)BrL₂] + R-M → [ArPd(II)RL₂] + M-Br |

| 3. Reductive Elimination | The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. | [ArPd(II)RL₂] → Ar-R + Pd(0)L₂ |

Detailed Studies of SₙAr Pathways in Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for highly electron-deficient aromatic systems like this compound. The SₙAr mechanism is a two-step process:

Nucleophilic Addition: A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Leaving Group Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The feasibility and regioselectivity of SₙAr reactions are heavily dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. This is achieved through the presence of strong electron-withdrawing groups. In this compound, the ring nitrogen, the second bromine atom, and the C5-difluoromethyl group all serve to activate the substrate towards nucleophilic attack.

Two primary sites of attack are possible: C2 and C3.

Attack at C2: A nucleophile attacking the C2 position generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative ring nitrogen atom, as well as the carbon atoms at the C4 and C6 positions. This delocalization onto the nitrogen provides significant stabilization.

Attack at C3: Attack at the C3 position results in a Meisenheimer complex where the charge is delocalized to the C2, C4, and C6 positions, but not directly onto the ring nitrogen.

Consequently, the intermediate formed from attack at C2 is significantly more stable than that from attack at C3. This enhanced stability translates to a lower activation energy for its formation, making the C2 position the overwhelmingly preferred site for SₙAr reactions. The C5-CHF₂ group further enhances this preference by inductively withdrawing electron density, making the entire ring more electrophilic.

Analysis of Transition States and Energy Barriers in Reaction Pathways

While specific experimental or calculated energy barriers for reactions of this compound are not widely published, the transition states and relative energy profiles can be inferred from extensive studies on analogous systems. rsc.orgnih.govchemrxiv.org

For Transition Metal-Mediated Cross-Coupling: The rate- and selectivity-determining step is the oxidative addition. The transition state for this step involves the interaction of the Pd(0) catalyst's Highest Occupied Molecular Orbital (HOMO) with the pyridine's LUMO. baranlab.org The energy of this transition state (ΔG‡) is influenced by both electronic and steric factors. rsc.org

Electronic Factors: The lower LUMO energy at the C2 position compared to the C3 position leads to a stronger stabilizing interaction with the palladium catalyst in the transition state, resulting in a lower energy barrier for oxidative addition at C2.

Steric Factors: The C2 position is adjacent to the ring nitrogen but only has one adjacent substituent (the C3-Br). The C3 position is flanked by two substituents (C2-Br and C4-H). Depending on the steric bulk of the catalyst's ligands, this can also influence the relative energy barriers.

For SₙAr Pathways: The key transition state is the one leading to the formation of the Meisenheimer complex. Its energy is directly related to the stability of the forming intermediate.

Transition State for C2 Attack: The developing negative charge is stabilized by delocalization onto the ring nitrogen and the C5-CHF₂ group. This leads to a relatively low-energy transition state.

Transition State for C3 Attack: The developing charge lacks direct delocalization onto the ring nitrogen, resulting in a higher-energy, less stable transition state.

Therefore, the energy barrier for nucleophilic attack at C2 is significantly lower than at C3, reinforcing the regioselectivity observed in these reactions. Computational models for related systems show that factors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution are excellent predictors of SₙAr reaction barriers. chemrxiv.org

Kinetic and Thermodynamic Considerations in Regioselectivity

The regioselectivity in reactions of this compound is a clear illustration of kinetic versus thermodynamic control. libretexts.orglibretexts.org

Cross-Coupling Reactions: The preferential reaction at the C2 position is a classic example of kinetic control . baranlab.orglibretexts.org The activation energy for the oxidative addition at C2 is lower than at C3, meaning the C2-substituted product forms faster. Since the oxidative addition step is generally irreversible under typical reaction conditions, the reaction does not reach equilibrium. baranlab.org The product distribution is therefore determined by the relative rates of reaction, not the relative thermodynamic stabilities of the final products. Even if the C3-substituted product were more thermodynamically stable, the C2 product would predominate because it is formed more rapidly.

SₙAr Reactions: In SₙAr reactions, the kinetic and thermodynamic pathways generally lead to the same product. The reaction proceeds through the most stable intermediate, which is the Meisenheimer complex formed by attack at C2. According to the Hammond postulate, a more stable intermediate implies a lower-energy transition state leading to it. Therefore, the C2 pathway is both kinetically faster (lower activation energy) and leads to a more thermodynamically stable intermediate. This convergence of kinetic and thermodynamic favorability makes the SₙAr reaction at the C2 position highly selective.

| Factor | Cross-Coupling at C2 vs. C3 | SₙAr at C2 vs. C3 |

| Kinetic Control | Favors C2 due to lower ΔG‡ for oxidative addition. baranlab.org | Favors C2 due to lower ΔG‡ for Meisenheimer complex formation. |

| Thermodynamic Control | Generally not operative as oxidative addition is irreversible. | Favors C2 due to greater stability of the Meisenheimer intermediate. |

| Governing Feature | Lower LUMO energy at C2 facilitates interaction with Pd(0) HOMO. baranlab.org | Negative charge stabilization by adjacent ring nitrogen in the intermediate. |

| Expected Outcome | Predominant formation of the C2-coupled product. | Predominant formation of the C2-substituted product. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2,3-Dibromo-5-(difluoromethyl)pyridine, a suite of NMR experiments would be required for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, the key correlations would be observed between the protons on the pyridine (B92270) ring, allowing for the unambiguous assignment of their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the definitive assignment of the carbon signals of the pyridine ring and the difluoromethyl group by correlating them to their attached protons.

A hypothetical data table summarizing expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |

| H-4 | C-4 | C-2, C-3, C-5, C-6, C(CHF₂) |

| H-6 | C-6 | C-2, C-4, C-5 |

| H(CHF₂) | C(CHF₂) | C-5 |

¹⁹F NMR Spectroscopy for Difluoromethyl Group Characterization

¹⁹F NMR spectroscopy is essential for characterizing the difluoromethyl (-CHF₂) group. The fluorine nuclei are highly sensitive, and their chemical shift provides information about the electronic environment. The signal for the difluoromethyl group would appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the adjacent proton. Conversely, in the ¹H NMR spectrum, the proton of the difluoromethyl group would appear as a triplet due to coupling with the two equivalent fluorine atoms. The magnitude of the ¹J(C-F) and ²J(H-F) coupling constants are also characteristic features.

Solid-State NMR for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly valuable for studying the crystalline form of this compound. By analyzing the chemical shifts and line widths in the solid-state, it is possible to identify the presence of different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei and to obtain high-resolution spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which in turn allows for the validation of its elemental composition. For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places). The experimentally determined mass would then be compared to the calculated mass for the molecular formula C₆H₃Br₂F₂N. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum, providing further confirmation of the presence of two bromine atoms in the molecule.

| Parameter | Expected Value |

| Molecular Formula | C₆H₃Br₂F₂N |

| Calculated Monoisotopic Mass | 286.8599 |

| Observed Mass (Hypothetical) | 286.8601 |

| Isotopic Pattern | Characteristic pattern for two bromine atoms |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present. For this compound, the following characteristic vibrational bands would be expected:

C-H stretching: Aromatic C-H stretching vibrations would be observed in the region of 3000-3100 cm⁻¹. The C-H stretch of the difluoromethyl group would also be present.

C=N and C=C stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group would be expected in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

A hypothetical table of key crystallographic parameters is provided below.

| Parameter | Value |

| Crystal System | Orthorhombic (example) |

| Space Group | P2₁2₁2₁ (example) |

| Unit Cell Dimensions (a, b, c) | Hypothetical values |

| Bond Length (C-Br) | Expected range ~1.85-1.95 Å |

| Bond Length (C-F) | Expected range ~1.32-1.38 Å |

| Bond Angle (C-C-C in ring) | Close to 120° |

Challenges and Solutions in Crystallization of Halogenated Pyridines

The process of obtaining single crystals of halogenated pyridines suitable for SCXRD is often fraught with challenges. The presence of multiple halogen atoms and electronically distinct functional groups, such as the dibromo and difluoromethyl moieties in this compound, significantly influences the intermolecular forces, which can complicate the ordered packing required for crystal formation.

Key Challenges:

Polymorphism: Halogenated organic compounds are known to exhibit polymorphism, the ability to crystallize in multiple different crystal forms. mdpi.comnih.gov Each polymorph possesses a unique crystal lattice and, consequently, different physical properties. The subtle balance of intermolecular forces, such as halogen bonds and π–π stacking, can lead to the formation of various stable or metastable crystalline phases, making it difficult to consistently produce a desired form.

High Solubility: Many halogenated pyridines exhibit high solubility in common organic solvents, making it challenging to achieve the state of supersaturation necessary for crystal nucleation and growth.

Weak Intermolecular Interactions: While crucial for crystal packing, the non-covalent interactions governing halogenated pyridines can be relatively weak and less directional than strong hydrogen bonds. This can lead to disordered structures or the formation of oils and amorphous solids instead of well-defined crystals.

Twinning and Aggregation: Rapid or uncontrolled crystallization can lead to the formation of crystal twins (intergrowth of two or more crystals in a defined orientation) or polycrystalline aggregates. These defects make the resulting crystals unsuitable for single-crystal X-ray diffraction analysis. unifr.ch

Solutions and Methodologies:

To overcome these challenges, several crystallization techniques are employed, often requiring meticulous optimization of conditions. The goal is to slow down the crystallization process to allow molecules sufficient time to arrange themselves into a well-ordered lattice.

| Crystallization Technique | Description | Applicability for Halogenated Pyridines |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. This gradually increases the concentration, leading to supersaturation and crystal growth. unifr.ch | A common starting point, effective if a solvent with appropriate volatility and solubility characteristics can be identified. |

| Vapor Diffusion | The compound is dissolved in a small amount of a solvent (inner vial), which is then placed in a sealed larger container (outer vial) containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. unifr.ch | Highly effective for small quantities of material and for screening a wide range of solvent/anti-solvent systems. This is often the best method for difficult-to-crystallize compounds. unifr.ch |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution. | Useful for compounds that are sensitive to temperature changes or that crystallize too rapidly with other methods. |

| Co-crystallization | The target molecule is crystallized with a "co-former" molecule to form a new crystalline solid with a defined stoichiometric ratio. The co-former is chosen to establish robust intermolecular interactions (e.g., strong halogen or hydrogen bonds) that facilitate the formation of a stable, ordered crystal lattice. acs.orgnih.gov | A powerful strategy for halogenated pyridines, where co-formers can be selected to specifically interact with the bromine atoms or the pyridine nitrogen, guiding the self-assembly process. acs.org |

The selection of an appropriate solvent system is critical. For a molecule like this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) would typically be screened to find conditions that yield high-quality single crystals.

Analysis of Intermolecular Interactions in the Solid State

The crystal packing of this compound is governed by a sophisticated interplay of various non-covalent interactions. The bromine atoms, the electron-deficient pyridine ring, and the difluoromethyl group all play distinct roles in the formation of the supramolecular structure. Advanced computational and analytical methods, such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), are used to visualize and quantify these interactions. iucr.orgresearchgate.netnih.gov

Halogen Bonding:

A primary structure-directing interaction in the solid state of this compound is the halogen bond (XB). This occurs due to the anisotropic distribution of electron density around the bromine atoms. A region of positive electrostatic potential, known as a σ-hole, exists along the extension of the C–Br covalent bond. mdpi.com This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule.

C–Br···N Interactions: The most significant halogen bond is expected to be between a bromine atom (XB donor) and the lone pair of electrons on the nitrogen atom of a neighboring pyridine ring (XB acceptor). These interactions are highly directional and play a key role in forming chains or networks. researchgate.net

C–Br···Br Interactions: So-called "Type II" halogen-halogen interactions can also occur, where the positive σ-hole of one bromine atom interacts with the negative equatorial electron density belt of another. mdpi.com

C–Br···F Interactions: Weaker halogen bonds may also form between a bromine atom and a fluorine atom of the difluoromethyl group on a neighboring molecule.

The strength of these bonds generally follows the order I > Br > Cl and can be enhanced by the presence of electron-withdrawing groups on the pyridine ring, which make the σ-hole more positive. nih.goviucr.org

π–π Stacking Interactions:

The aromatic pyridine ring, made electron-deficient by the two bromine atoms and the difluoromethyl group, can participate in π–π stacking interactions. These interactions are crucial for the close packing of aromatic molecules in crystals. Rather than a perfectly eclipsed "sandwich" arrangement, halogenated aromatic rings typically adopt offset configurations to minimize electrostatic repulsion and maximize attraction.

Parallel-Displaced: The rings are parallel, but one is shifted relative to the other.

T-shaped (or Edge-to-Face): The edge of one ring (positive C-H groups) points towards the face of another (negative π-cloud).

Computational studies on pyridine dimers show that antiparallel-displaced geometries are often the most stable, with interaction energies that are critical for lattice stability. researchgate.net The centroid-to-centroid distance in such stacked pyridine systems is typically in the range of 3.7 to 4.3 Å. researchgate.netresearchgate.net

Other Contributing Interactions:

C–H···F and C–H···Br Hydrogen Bonds: The hydrogen atom of the difluoromethyl group (CHF₂) and the remaining aromatic C-H can act as weak hydrogen bond donors, interacting with the fluorine or bromine atoms on adjacent molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative halogen and nitrogen atoms, leading to electrostatic dipole-dipole interactions that influence molecular orientation in the crystal. ksu.edu.sa

Van der Waals Forces: These non-specific attractive forces are ubiquitous and provide a general cohesive energy that stabilizes the crystal structure. researchgate.net

The table below summarizes the key intermolecular interactions expected to define the solid-state structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Geometric Characteristics |

| Halogen Bond | C–Br (σ-hole) | N (Pyridine) | 15 - 40 | Highly directional, with C–Br···N angle close to 180°. |

| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | 10 - 20 | Parallel-displaced or T-shaped, centroid-to-centroid distance > 3.5 Å. researchgate.net |

| Weak H-Bond | C–H | F / Br | 2 - 8 | Longer and more flexible than traditional hydrogen bonds. |

| Van der Waals | All atoms | All atoms | < 5 | Non-directional, dependent on surface area contact. |

The final crystal structure is a result of the energetic optimization of these competing and cooperating interactions, a principle central to the field of crystal engineering. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and reactivity of organic molecules, including halogenated pyridine (B92270) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For 2,3-Dibromo-5-(difluoromethyl)pyridine, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, in contrast, is likely distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing difluoromethyl and bromine substituents.

Table 1: Predicted Frontier Orbital Energies for Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.55 | 6.23 |

| 3-Bromopyridine | -6.95 | -0.98 | 5.97 |

| 3,5-Dibromopyridine (B18299) | -7.12 | -1.35 | 5.77 |

| This compound (Predicted) | <-7.12 | <-1.35 | <5.77 |

Note: Values for pyridine, 3-bromopyridine, and 3,5-dibromopyridine are typical literature values for comparison. The values for the title compound are predicted trends.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it a likely site for protonation or coordination to Lewis acids. The hydrogen atom of the difluoromethyl group and the regions around the carbon atoms bonded to the electronegative bromine and fluorine atoms will likely exhibit a positive potential.

DFT calculations are a reliable tool for predicting NMR spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. For this compound, DFT can help to precisely assign the signals for the remaining ring proton and the protons and carbons of the difluoromethyl group, as well as the complex splitting patterns expected from spin-spin coupling.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Related Fluorinated Pyridine

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.85 | 7.92 |

| H-4 | 7.42 | 7.51 |

| H-5 | 8.33 | 8.40 |

| C-2 | 149.8 | 150.5 |

| C-3 | 124.5 | 125.1 |

| C-4 | 138.2 | 138.9 |

| F (on C-3) | -130.1 | -129.5 |

Note: This table presents hypothetical data for a generic fluorinated pyridine to illustrate the typical accuracy of DFT predictions.

The bromine and difluoromethyl substituents have a significant impact on the electronic properties of the pyridine ring. Both are electron-withdrawing groups, which decrease the electron density of the aromatic system. rsc.orgresearchgate.net This has several consequences:

Reactivity: The reduced electron density deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

Acidity/Basicity: The electron-withdrawing nature of the substituents decreases the basicity of the pyridine nitrogen.

Dipole Moment: The presence of these polar groups induces a significant molecular dipole moment.

The difluoromethyl group, in particular, is a strong inductive electron-withdrawing group due to the high electronegativity of the fluorine atoms. The bromine atoms also contribute to this effect, albeit to a lesser extent, and can participate in halogen bonding interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. By simulating the motion of the molecule over time, MD can reveal information about its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). These simulations can be particularly useful for understanding how the molecule interacts with other molecules, which is crucial for predicting its behavior in various applications.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design of novel molecules with fine-tuned properties. In the context of this compound, computational studies are pivotal for predicting how structural modifications to the parent molecule can influence its chemical reactivity and potential biological activity. These in silico approaches allow for the efficient screening of virtual libraries of derivatives, prioritizing synthetic efforts on candidates with the highest probability of desired outcomes.

The computational design of new derivatives based on the this compound scaffold often begins with an analysis of its electronic structure using methods like Density Functional Theory (DFT). nih.govjournaleras.commdpi.com DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. niscpr.res.in The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. niscpr.res.in By simulating the introduction of various substituents at the bromine positions or on the pyridine ring, chemists can modulate this energy gap to either enhance or temper the molecule's reactivity.

For instance, the introduction of electron-donating groups would be expected to raise the HOMO energy level, potentially making the derivative more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. These theoretical calculations provide a foundational understanding of the electronic consequences of structural changes.

Molecular docking is another powerful computational technique used to design derivatives with tailored biological activity. nih.govnih.gov This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. nih.gov For derivatives of this compound, a library of virtual compounds can be docked into the active site of a target protein to estimate their binding affinity. nih.govresearchgate.net The results of these docking studies, often expressed as a binding energy or docking score, help identify which functional groups and structural motifs are most likely to lead to potent biological interactions.

Quantitative Structure-Activity Relationship (QSAR) models represent a further layer of computational design. nih.gov By correlating variations in the chemical structure of a series of compounds with changes in their measured biological activity, a mathematical model can be developed. This model can then be used to predict the activity of yet-to-be-synthesized derivatives of this compound.

The following tables present hypothetical data from such computational studies, illustrating how these methods are applied to design novel derivatives.

Table 1: DFT and Molecular Docking Data for Hypothetical Derivatives of this compound

| Derivative | Substituent at C2 | Substituent at C3 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Binding Energy (kcal/mol) with Target X |

| 1 | -Br | -Br | -6.8 | -1.5 | 5.3 | -5.2 |

| 2 | -NH₂ | -Br | -6.2 | -1.3 | 4.9 | -6.8 |

| 3 | -OH | -Br | -6.5 | -1.4 | 5.1 | -6.1 |

| 4 | -Br | -CN | -7.2 | -2.1 | 5.1 | -7.5 |

| 5 | -CH₃ | -Br | -6.6 | -1.4 | 5.2 | -5.9 |

| 6 | -Br | -NO₂ | -7.5 | -2.5 | 5.0 | -8.1 |

Table 2: QSAR Model for Predicting Biological Activity of Hypothetical Derivatives

| Derivative | Molecular Weight | LogP | Polar Surface Area | Predicted IC₅₀ (µM) |

| 1 | 272.88 | 2.5 | 12.89 | 15.2 |

| 2 | 208.98 | 1.8 | 38.91 | 5.6 |

| 3 | 209.97 | 1.9 | 33.12 | 8.3 |

| 4 | 218.98 | 2.1 | 36.68 | 3.1 |

| 5 | 207.01 | 2.7 | 12.89 | 9.7 |

| 6 | 238.97 | 2.2 | 58.91 | 1.9 |

Through the iterative process of computational design, virtual screening, and subsequent synthesis and testing, novel derivatives of this compound can be developed with reactivity profiles tailored for specific applications in materials science, agrochemicals, or pharmaceuticals.

Applications of 2,3 Dibromo 5 Difluoromethyl Pyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The strategic placement of two bromine atoms and a difluoromethyl group on the pyridine (B92270) ring makes 2,3-Dibromo-5-(difluoromethyl)pyridine a versatile precursor for the construction of a wide array of complex heterocyclic frameworks. The differential reactivity of the bromine atoms at the 2- and 3-positions allows for selective functionalization through various cross-coupling reactions. This regioselectivity is crucial for the controlled, stepwise assembly of intricate molecular architectures.

The presence of the electron-withdrawing difluoromethyl group influences the reactivity of the pyridine ring, often facilitating nucleophilic aromatic substitution reactions. This electronic property, combined with the two reactive bromine sites, enables medicinal and materials chemists to introduce a variety of substituents and build fused ring systems. For instance, through sequential palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, different aromatic, heteroaromatic, or aliphatic groups can be introduced at the 2- and 3-positions. This step-wise functionalization is a powerful tool for creating libraries of novel compounds with diverse chemical and physical properties.

Furthermore, the bromine atoms can be converted into other functional groups, such as cyano, carboxyl, or amino groups, which can then participate in cyclization reactions to form fused heterocyclic systems. For example, a reaction sequence involving the conversion of one bromine to a nitrile, followed by hydrolysis and subsequent intramolecular condensation, can lead to the formation of pyridopyrimidines or other related bicyclic structures. The difluoromethyl group, being relatively stable, is retained throughout these transformations, imparting its unique electronic properties to the final heterocyclic framework.

The synthesis of various heterocyclic compounds, such as furo[3,2-c]pyridines and pyrazolo[3,4-b]pyridines, often relies on precursors with strategically placed functional groups that can undergo cyclization. researchgate.netnih.govbeilstein-journals.org The dibromo-substitution pattern of this compound provides a platform to introduce the necessary functionalities for such intramolecular ring-closing reactions, making it a valuable starting material in the synthesis of novel and complex heterocyclic systems. mdpi.comnih.gov

Ligand Scaffolds for Catalysis and Coordination Chemistry

The pyridine nucleus is a well-established coordinating motif in transition metal chemistry, and derivatives of this compound can be elaborated into sophisticated ligand scaffolds for catalysis and coordination chemistry. The nitrogen atom of the pyridine ring serves as a primary coordination site, while the substituents at the 2- and 3-positions can be modified to introduce additional donor atoms, creating bidentate or polydentate ligands.

For example, the bromine atoms can be replaced with phosphine (B1218219), amine, or thiol groups through nucleophilic substitution or cross-coupling reactions. The introduction of a phosphine group at the 2-position would create a P,N-bidentate ligand framework, which is known to be effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation. The electronic properties of such ligands can be fine-tuned by the presence of the difluoromethyl group, which can influence the catalytic activity and selectivity of the corresponding metal complexes.

The development of novel ligands is crucial for advancing catalysis, and the modular nature of this compound allows for the systematic variation of ligand architecture. This enables the optimization of ligand properties for specific catalytic applications. For instance, the steric bulk and electronic nature of the substituents introduced at the 2- and 3-positions can be systematically altered to probe their effect on the catalytic performance of the resulting metal complexes.

Moreover, the dibromo functionality allows for the synthesis of bridging ligands, where the pyridine unit can link two metal centers. Such binuclear complexes are of interest in cooperative catalysis, where the proximity of two metal centers can enable novel reaction pathways. The synthesis of metal-organic frameworks (MOFs) is another area where pyridine-based ligands are extensively used, and this compound can serve as a building block for functionalized linkers in these materials. rsc.org

Building Blocks for Functional Materials (e.g., Organic Semiconductors, Liquid Crystals)

The unique combination of a pyridine ring, two bromine atoms, and a difluoromethyl group makes this compound an attractive building block for the synthesis of functional organic materials, including organic semiconductors and liquid crystals. The pyridine ring, being an electron-deficient aromatic system, is a common component in n-type organic semiconductors. The bromine atoms provide reactive handles for extending the π-conjugation through cross-coupling reactions, a key requirement for efficient charge transport.

Integration into π-Conjugated Systems

The development of high-performance organic electronic materials often relies on the precise control of the molecular structure to tune the electronic properties and solid-state packing. This compound can be readily incorporated into π-conjugated polymers and small molecules through reactions such as Suzuki and Stille coupling. rsc.org For instance, polymerization with a diboronic ester derivative of an electron-rich aromatic unit would lead to a donor-acceptor (D-A) conjugated polymer. The electron-deficient nature of the difluoromethyl-substituted pyridine unit would serve as the acceptor component, which is crucial for creating materials with low bandgaps, a desirable feature for applications in organic photovoltaics and organic field-effect transistors.

The ability to functionalize both the 2- and 3-positions allows for the creation of either linear or more contorted π-conjugated systems. This structural diversity is important for controlling the morphology and electronic properties of the resulting materials. For example, a linear polymer backbone can promote intermolecular π-π stacking, which is beneficial for charge transport, while a more twisted structure might be advantageous for applications in organic light-emitting diodes (OLEDs) by preventing aggregation-induced quenching of fluorescence.

Influence of Halogen and Difluoromethyl Groups on Material Properties

The halogen atoms and the difluoromethyl group play a significant role in determining the properties of materials derived from this compound. The bromine atoms, in addition to being synthetic handles, can influence the intermolecular interactions in the solid state through halogen bonding. This can have a profound effect on the molecular packing and, consequently, the charge transport characteristics of the material.

The difluoromethyl group (CF2H) is a particularly interesting substituent in materials science. researchgate.net It is a strong electron-withdrawing group, which helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. nih.gov This is beneficial for creating n-type semiconductors with good electron mobility and stability. Furthermore, the CF2H group can participate in hydrogen bonding, which can provide an additional level of control over the solid-state organization of the molecules. The lipophilicity of the difluoromethyl group can also influence the solubility and processing characteristics of the resulting materials. mdpi.com

The combination of these features makes this compound a promising building block for the rational design of functional organic materials with tailored electronic and physical properties.

Intermediates in the Preparation of Advanced Agrochemicals and Specialty Chemicals

Pyridine-based compounds are of significant importance in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a substituted pyridine ring. nih.gov The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in a number of active ingredients. nih.govresearchoutreach.org Given the similar electronic properties of the trifluoromethyl and difluoromethyl groups, this compound represents a valuable intermediate for the synthesis of novel agrochemicals.

The bromine atoms at the 2- and 3-positions can be selectively displaced by various nucleophiles, allowing for the introduction of the desired pharmacophores. For example, reaction with a substituted phenol (B47542) or aniline (B41778) derivative can lead to the formation of diaryl ethers or diaryl amines, which are common structural motifs in many pesticides. The difluoromethyl group can enhance the biological activity and metabolic stability of the final product.

The synthetic versatility of this compound also makes it a useful intermediate for the preparation of a wide range of specialty chemicals. Its ability to undergo a variety of chemical transformations allows for its incorporation into complex molecular structures with diverse applications. For instance, it can be used in the synthesis of dyes, pigments, and other performance chemicals where the unique electronic and physical properties conferred by the difluoromethyl and dibromo-substituted pyridine ring are advantageous. The use of halogenated heterocyclic compounds as building blocks is a well-established strategy in the synthesis of commercially important products. psu.edu

Interactive Data Tables

Table 1: Key Reactions for Functionalization

| Reaction Type | Position(s) | Reagents | Product Type |